molecular formula C7H13Cl2N3O B2851817 2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride CAS No. 2155856-30-5

2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride

Cat. No.: B2851817
CAS No.: 2155856-30-5
M. Wt: 226.1
InChI Key: ACLXVWAITPAQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O and a molecular weight of 226.1 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the methylaminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases or conditions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

    2-Aminopyrimidine: This compound has a similar pyrimidine ring structure but lacks the methylaminoethyl group. It is used in the synthesis of various pharmaceuticals and agrochemicals.

    4-Hydroxypyrimidine: This compound has a hydroxyl group at the 4-position of the pyrimidine ring, similar to this compound. It is used as an intermediate in the synthesis of other organic compounds.

    2-(Methylamino)pyrimidine: This compound has a methylamino group at the 2-position of the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-8-4-2-6-9-5-3-7(11)10-6;;/h3,5,8H,2,4H2,1H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLXVWAITPAQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC=CC(=O)N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.